Sodium arsenite

Descripción general

Descripción

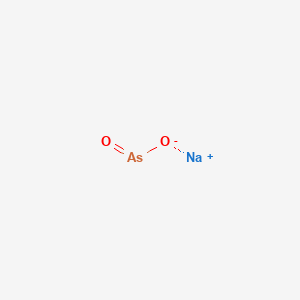

El arsenito de sodio es un compuesto inorgánico con la fórmula química NaAsO₂. Es un sólido incoloro que es altamente tóxico y carcinógeno. El arsenito de sodio se utiliza principalmente como pesticida, pero también tiene aplicaciones en varios procesos industriales .

Métodos De Preparación

El arsenito de sodio se puede sintetizar disolviendo óxido arsenioso en polvo (trióxido de arsénico) en una solución de hidróxido de sodio. La reacción produce arsenito de sodio y agua. Las condiciones típicas de reacción implican disolver 226 gramos de óxido arsenioso en una solución de 275 gramos de hidróxido de sodio disuelto en 600 mililitros de agua . Industrialmente, el arsenito de sodio se produce tratando el trióxido de arsénico con carbonato de sodio o hidróxido de sodio .

Análisis De Reacciones Químicas

El arsenito de sodio experimenta varias reacciones químicas, incluyendo:

Oxidación: El arsenito de sodio se puede oxidar a arseniato de sodio en presencia de agentes oxidantes.

Reducción: Puede actuar como un agente reductor en química orgánica, reduciendo trihaloalcanos a dihaloalcanos.

Sustitución: El arsenito de sodio puede reaccionar con halógenos para formar haluros de arsénico.

Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, carbonato de sodio y varios agentes oxidantes. Los principales productos formados a partir de estas reacciones incluyen arseniato de sodio y haluros de arsénico .

Aplicaciones Científicas De Investigación

Medical Applications

Sodium arsenite has been primarily recognized for its role in treating specific types of cancer, particularly acute promyelocytic leukemia (APL). The compound acts as a differentiating agent, promoting the maturation of leukemic cells.

Case Study: Treatment of Acute Promyelocytic Leukemia

- A study demonstrated that this compound effectively induces apoptosis in APL cells through mechanisms involving oxidative stress and mitochondrial pathways. The treatment led to significant reductions in cell viability and increased apoptosis markers when administered at submicromolar concentrations over extended periods .

Environmental Applications

This compound is also studied for its environmental impact, particularly concerning its presence in drinking water and soil. Its toxicity necessitates research into remediation technologies to mitigate arsenic contamination.

Table 1: Sources and Remediation Technologies for Arsenic Contamination

| Source Type | Description | Remediation Technology |

|---|---|---|

| Drinking Water | High concentrations found in groundwater | Adsorption, Coagulation |

| Soil Contamination | Resulting from agricultural practices | Phytoremediation |

| Industrial Effluents | Emissions from manufacturing processes | Chemical Precipitation |

Case Study: Groundwater Contamination

- Research indicates that this compound can leach into groundwater systems from industrial sites and agricultural runoff. Studies have shown that implementing activated carbon filters can significantly reduce arsenic levels in contaminated water sources .

Agricultural Applications

In agriculture, this compound has been used as a herbicide and fungicide. Its efficacy against certain pathogens has prompted studies into its potential as a biocontrol agent.

Case Study: Wood Microbiota Management

- A study focusing on grapevine trunk diseases revealed that this compound could alter the microbiota composition in wood tissues, effectively suppressing pathogenic fungi while promoting plant health . This application highlights the compound's potential role in sustainable agricultural practices.

Toxicological Studies

This compound's toxicological effects are extensively studied to understand its impact on human health and the environment. Research has shown that exposure can lead to oxidative stress, genotoxicity, and hormonal disruptions.

Table 2: Toxicological Effects of this compound

Industrial Applications

This compound is utilized in various industrial applications, including metal finishing and as a wood preservative. However, due to its toxicity, regulations surrounding its use have become increasingly stringent.

Case Study: Wood Preservation

Mecanismo De Acción

El arsenito de sodio ejerce sus efectos al interactuar con los grupos tiol de las proteínas, lo que lleva a la inactivación de varias enzimas y receptores. Forma enlaces fuertes con los ditioles en pequeñas moléculas y los tioles vicinales en las proteínas, lo que puede agotar las células de glutatión e inactivar enzimas esenciales . Esta interacción puede conducir a estrés oxidativo, muerte celular y otros efectos tóxicos .

Comparación Con Compuestos Similares

El arsenito de sodio a menudo se compara con otros compuestos de arsénico, como el trióxido de arsénico (As₂O₃) y el arseniato de sodio (Na₃AsO₄). Si bien todos estos compuestos son tóxicos, el arsenito de sodio se considera más tóxico debido a su capacidad de interactuar con los grupos tiol y alterar las funciones celulares . El trióxido de arsénico se utiliza como agente quimioterapéutico para la leucemia promielocítica aguda, mientras que el arseniato de sodio se utiliza principalmente en aplicaciones industriales .

Compuestos similares incluyen:

- Trióxido de arsénico (As₂O₃)

- Arseniato de sodio (Na₃AsO₄)

- Pentóxido de arsénico (As₂O₅)

Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, pero la alta toxicidad del arsenito de sodio y su reactividad con los grupos tiol lo hacen particularmente notable .

Actividad Biológica

Sodium arsenite (NaAsO₂) is a trivalent arsenic compound that has significant biological activity, particularly in terms of its cytotoxic, genotoxic, and carcinogenic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound exerts its biological effects primarily through the induction of oxidative stress, disruption of cellular signaling pathways, and interference with DNA repair mechanisms. The following mechanisms have been identified:

- Oxidative Stress : this compound increases the production of reactive oxygen species (ROS), leading to oxidative damage in cells. This can result in lipid peroxidation, protein modification, and DNA damage .

- Apoptosis Induction : Exposure to this compound has been shown to induce apoptosis in various cell types. For instance, a study demonstrated that treatment with 25 nM this compound led to significant reductions in cell viability and increased apoptosis markers such as TUNEL positivity and activated caspase-3 in rat bone marrow mesenchymal stem cells (BMCs) .

- Carcinogenic Potential : this compound is classified as a human carcinogen. It can promote tumorigenesis by causing DNA damage and altering gene expression related to cell cycle regulation and apoptosis .

Case Studies

Several case studies highlight the toxicological effects of this compound on human health:

- Acute Poisoning : A case study reported symptoms such as abdominal pain, gastritis, and gastrointestinal hemorrhaging in individuals exposed to food contaminated with this compound. Urine samples from affected individuals showed high concentrations of arsenic (up to 10,000 µg/L) .

- Occupational Exposure : In an occupational setting, workers exposed to this compound experienced symptoms ranging from skin lesions to severe neurological effects. One fatal case involved a worker who developed cardiac arrest following exposure .

Research Findings

Numerous studies have investigated the biological effects of this compound across different models:

Propiedades

IUPAC Name |

sodium;oxoarsinite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLRDCMBXHILCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAsO2, AsNaO2 | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium metaarsenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metaarsenite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020104 | |

| Record name | Sodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenite, aqueous solution appears as an aqueous solution of a solid. Toxic by ingestion, inhalation or skin absorption. Used as an antiseptic, in insecticides and herbicides, to preserve hides and in making dyes., White or gray-white solid, soluble in water and absorbs CO2; [Hawley], WHITE OR GREY HYGROSCOPIC POWDER. | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Freely sol in water; slightly sol in alcohol, Solubility in water: very good | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.87 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.87, 1.87 g/cm³ | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

ARSENITE IS READILY ABSORBED WHEN TAKEN INTERNALLY & POISONING IS ATTRIBUTED TO RAPID DEATH OF CELLS DUE TO INHIBITION OF RESP FROM LACK OF ADENOSINE TRIPHOSPHATE. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white powder | |

CAS No. |

7784-46-5 | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenenous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dioxoarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48OVY2OC72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

615 °C | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: How does Sodium arsenite exert its toxic effects at the cellular level?

A1: this compound exerts its toxicity primarily through the induction of oxidative stress. [, , , , , , , ] This occurs when the compound disrupts the balance between reactive oxygen species (ROS) production and the cell's antioxidant defense mechanisms. [, , , , ]

Q2: What are the consequences of this compound-induced oxidative stress?

A2: Elevated ROS levels caused by this compound can lead to various detrimental effects, including:

- DNA damage: this compound can cause single-strand DNA breaks and chromosomal aberrations. [, , , , ]

- Lipid peroxidation: This process damages cell membranes and contributes to cellular dysfunction. [, , , ]

- Protein dysfunction: ROS can modify proteins, impairing their function and leading to cellular stress responses. [, , , , ]

- Apoptosis: Severe oxidative stress can trigger programmed cell death, contributing to tissue damage. [, , , , ]

Q3: Does this compound target specific proteins or pathways?

A3: While this compound broadly induces oxidative stress, research suggests it can also directly impact specific signaling pathways. For example:

- p38 MAPK pathway: this compound can activate p38 MAPK, leading to increased Vascular Endothelial Growth Factor (VEGF) expression, a process implicated in angiogenesis and tumor development. []

- Focal adhesion kinase (FAK): this compound exposure has been shown to reduce FAK tyrosine phosphorylation, affecting cell adhesion, migration, and potentially other integrin-mediated signaling events. []

- Heat shock protein (HSP) expression: Both this compound and heat stress can induce HSP expression, offering a potential protective mechanism against cellular damage. [, , ]

- Nrf2 signaling pathway: Chronic exposure to this compound can decrease Nrf2 levels and its downstream targets, potentially contributing to malignant transformation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is NaAsO2, and its molecular weight is 129.91 g/mol.

Q5: What are the implications of this compound's toxicity for its handling and use?

A5: Given its known toxicity, handling this compound requires strict adherence to safety regulations and guidelines. Researchers and professionals should consult and adhere to relevant safety data sheets and implement appropriate personal protective equipment and waste disposal procedures.

Q6: What are the primary toxicological concerns associated with this compound?

A12: this compound is a known human carcinogen associated with various cancers, including skin, lung, bladder, and liver cancers. [, , , ] Chronic exposure can lead to multi-organ toxicity, affecting the liver, kidneys, reproductive system, and nervous system. [, , , , , , , , , , , , , ]

Q7: Are there any protective measures or treatments against this compound toxicity?

A7: Research suggests that certain compounds may offer some protection against this compound's toxic effects:

- Antioxidants: Compounds like Vitamin E, N-acetylcysteine, and plant extracts rich in polyphenols have demonstrated protective effects against this compound-induced oxidative stress and organ damage in animal models. [, , , , , , , ]

- Chelating agents: These agents can bind to arsenic, facilitating its removal from the body. DMSA (Meso 2,3-dimercaptosuccinic acid) has shown promise in reducing arsenic-induced toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.